6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid
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Overview
Description
6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid is a heterocyclic compound with a unique structure that includes an amino group, a ketone, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of amino alcohols with carboxylic acids or their derivatives can lead to the formation of the desired diazinane ring structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-2-oxo-1,3-diazinane-4-carboxylic acid include:
- 2-Imino-4-oxo-1,3-thiazinane-6-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C5H9N3O3 |
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Molecular Weight |
159.14 g/mol |
IUPAC Name |
6-amino-2-oxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H9N3O3/c6-3-1-2(4(9)10)7-5(11)8-3/h2-3H,1,6H2,(H,9,10)(H2,7,8,11) |
InChI Key |
JXGFERSANKXHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1N)C(=O)O |
Origin of Product |
United States |
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